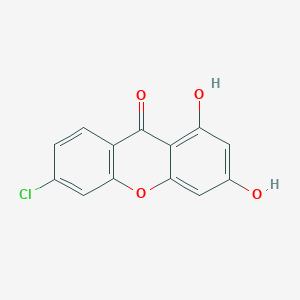![molecular formula C16H24N2OS B2827630 N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide CAS No. 298193-66-5](/img/structure/B2827630.png)
N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is an organic compound that integrates a piperidine ring, a benzo[b]thiophene core, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Stepwise Synthesis:
Piperidine Introduction: Begin with 4,5,6,7-tetrahydrobenzo[b]thiophene. Employ nucleophilic substitution to introduce the piperidin-1-ylmethyl group.
Acetamidation: React the intermediate with acetic anhydride under mild conditions to form the acetamide group.
Cyclization Method:
Formation of Piperidine Ring: Utilize cyclization reactions, starting from precursors that lead to the piperidin-1-ylmethyl configuration.
Final Product Formation: Employ condensation reactions to attach the acetamide group.
Industrial Production Methods:
Batch Production: Often utilizes stepwise organic synthesis in controlled reaction vessels.
Continuous Flow Synthesis: Employs advanced continuous reactors for a streamlined and efficient production process, reducing by-products and enhancing yield.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation at the sulfur atom of the thiophene ring or at the piperidine nitrogen.
Reduction: Reduction reactions can reduce the acetamide group to an amine under strong reductive conditions.
Substitution: The aromatic ring allows for electrophilic substitution reactions, given the appropriate activating groups.
Common Reagents and Conditions:
Oxidation: Utilizing oxidants such as hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA).
Reduction: Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration under controlled conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Halo- and nitro-substituted: derivatives from substitution reactions.
Scientific Research Applications
Chemistry:
Utilized as an intermediate in synthesizing complex organic molecules.
Acts as a precursor for producing biologically active compounds.
Biology and Medicine:
Investigated for its potential as a pharmacophore in drug design.
May serve as a ligand in receptor studies, aiding in the understanding of receptor-ligand interactions.
Industry:
Applied in material sciences for developing novel polymers and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets:
Binding Affinity: Exhibits binding affinity towards certain receptor sites, modulating their biological activity.
Pathways Involved: Can influence pathways related to neurotransmission, as the piperidine ring is a common motif in neuromodulatory agents.
Comparison with Similar Compounds
N-(3-(Methylpiperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Similar structure but with a methyl group, showing differences in solubility and receptor affinity.
N-(3-(Morpholin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Incorporates a morpholine ring instead of piperidine, leading to variations in chemical reactivity and biological effects.
What do you think of this article so far? Shall we delve deeper into any specific section?
Properties
IUPAC Name |
N-[3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-12(19)17-16-14(11-18-9-5-2-6-10-18)13-7-3-4-8-15(13)20-16/h2-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQLANSRWPQUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2827547.png)
![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2827548.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide](/img/structure/B2827550.png)

![N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B2827557.png)



![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2827561.png)
![2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2827564.png)


![4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2827567.png)

